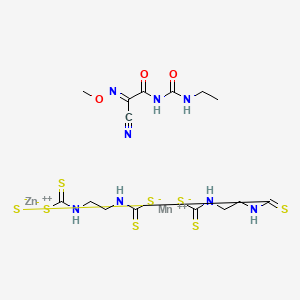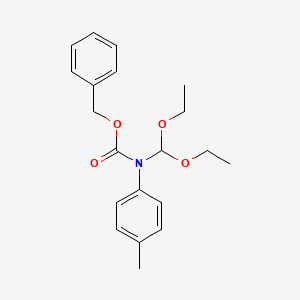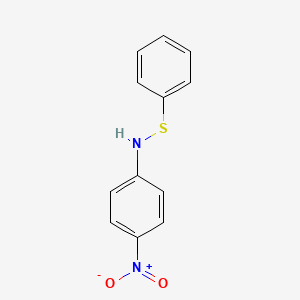![molecular formula C8H17NO3Si B14497369 1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 63446-57-1](/img/structure/B14497369.png)
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane, also known as 1-Methoxysilatrane, is a tricyclic organosilicon compound. It is characterized by its unique structure, which includes a silicon atom bonded to oxygen and nitrogen atoms, forming a bicyclic framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane can be synthesized through the reaction of silatrane HSi(OCH2CH2)3N with various reagents. One common method involves the reaction with mercury(II) salts (HgX2) to produce 1-substituted silatranes . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with different reagents to form 1-substituted silatranes.
Reduction Reactions: It can reduce ketones and aldehydes, showcasing its potential as a reducing agent.
Common Reagents and Conditions
Mercury(II) Salts (HgX2): Used in substitution reactions to produce 1-substituted silatranes.
Ketones and Aldehydes: Reduced by this compound under mild conditions.
Major Products Formed
1-Substituted Silatranes: Formed through substitution reactions with mercury(II) salts.
Reduced Ketones and Aldehydes: Products of reduction reactions.
Applications De Recherche Scientifique
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its ability to form stable complexes with various molecules. The silicon atom in the compound can coordinate with different ligands, leading to the formation of stable complexes. This coordination ability is crucial for its reactivity in substitution and reduction reactions .
Comparaison Avec Des Composés Similaires
1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane can be compared with other silatranes, such as:
1-Vinylsilatrane: Similar structure but with a vinyl group instead of a methoxy group.
1-Phenylsilatrane: Contains a phenyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its methoxy group, which imparts specific reactivity and stability, making it suitable for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
63446-57-1 |
|---|---|
Formule moléculaire |
C8H17NO3Si |
Poids moléculaire |
203.31 g/mol |
Nom IUPAC |
1-methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C8H17NO3Si/c1-10-13-8-2-3-9(4-6-11-13)5-7-12-13/h2-8H2,1H3 |
Clé InChI |
RFHXUALAYUACIF-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]12CCCN(CCO1)CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)






